molecular formula C24H26N4O2 B10824022 2-Methoxy-4-[4-methyl-5-(4-piperazin-1-ylphenyl)pyridin-3-yl]benzamide

2-Methoxy-4-[4-methyl-5-(4-piperazin-1-ylphenyl)pyridin-3-yl]benzamide

Cat. No.: B10824022
M. Wt: 402.5 g/mol
InChI Key: GFEAXKZXFORDDU-UHFFFAOYSA-N
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Description

M4K2149 is a benzamide analogue that has been developed as a potent and selective inhibitor of the serine/threonine kinase ALK2 (Activin receptor-like kinase 2). This compound is particularly significant in the context of treating diffuse intrinsic pontine glioma, an aggressive pediatric cancer. M4K2149 is designed to be orally bioavailable and brain-penetrant, making it a promising candidate for therapeutic intervention in central nervous system tumors .

Preparation Methods

The synthesis of M4K2149 involves several key steps Initially, a Suzuki-Miyaura coupling reaction is performed using 3,5-dibromo-4-methylpyridine and a boronic acid derivative to generate an intermediate compoundThe reaction conditions typically involve the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions .

Chemical Reactions Analysis

M4K2149 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the benzamide moiety. Common reagents used in these reactions include palladium catalysts for coupling reactions and various solvents to optimize reaction conditions. The major products formed from these reactions are typically derivatives of M4K2149 with modified substituents, which can enhance or alter its inhibitory activity against ALK2 .

Scientific Research Applications

M4K2149 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying kinase inhibition and structure-activity relationships. In biology and medicine, M4K2149 is used to investigate the role of ALK2 in various diseases, including diffuse intrinsic pontine glioma and other cancers. Its ability to penetrate the blood-brain barrier makes it a crucial compound for developing treatments for central nervous system tumors. Additionally, M4K2149’s selectivity and potency make it a potential candidate for therapeutic development in other diseases involving aberrant ALK2 signaling .

Mechanism of Action

M4K2149 exerts its effects by selectively inhibiting the activity of ALK2. The compound binds to the active site of the kinase, preventing the phosphorylation of downstream effector proteins such as SMADs. This inhibition disrupts the bone morphogenetic protein (BMP) signaling pathway, which is implicated in various physiological processes and diseases. By targeting ALK2, M4K2149 can modulate gene transcription and cellular responses, making it a potent therapeutic agent .

Comparison with Similar Compounds

M4K2149 is compared with other similar compounds such as M4K2009 and M4K2118. While M4K2009 is also a potent ALK2 inhibitor, it has moderate activity against the hERG potassium channel, which can lead to off-target effects. M4K2149, on the other hand, has reduced off-target affinity for the ion channel, making it a more selective inhibitor. M4K2118 is another related compound that has shown promising results in various assays, but M4K2149’s unique benzamide structure and superior pharmacokinetic profile set it apart .

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-methoxy-4-[4-methyl-5-(4-piperazin-1-ylphenyl)pyridin-3-yl]benzamide

InChI

InChI=1S/C24H26N4O2/c1-16-21(17-3-6-19(7-4-17)28-11-9-26-10-12-28)14-27-15-22(16)18-5-8-20(24(25)29)23(13-18)30-2/h3-8,13-15,26H,9-12H2,1-2H3,(H2,25,29)

InChI Key

GFEAXKZXFORDDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1C2=CC=C(C=C2)N3CCNCC3)C4=CC(=C(C=C4)C(=O)N)OC

Origin of Product

United States

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